OPB-111077 -

OPB-111077

Catalog Number: EVT-277520
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
OPB-111077 is an rally bioavailable inhibitor of one or more signal transducer and activator of transcription (STAT) protein(s), with potential antineoplastic activity. Upon oral administration, OPB-111077 binds to and inhibits the phosphorylation of STATs. This prevents binding of STATs to DNA sequences on a variety of STAT-responsive gene promoters, which may result in the inhibition of both STAT-mediated transcription and tumor cell proliferation.
Overview

OPB-111077 is a novel small-molecule compound that functions as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) and mitochondrial oxidative phosphorylation. It has demonstrated promising anticancer activity in preclinical models, making it a candidate for clinical development in oncology. The compound is derived from earlier STAT3 inhibitors, such as OPB-51602 and OPB-31121, and has been evaluated in a first-in-human Phase I clinical trial for patients with advanced cancers.

Source and Classification

OPB-111077 was developed by Otsuka Pharmaceuticals and is classified as an experimental anticancer agent. It specifically targets the STAT3 signaling pathway, which is frequently activated in various cancers, contributing to tumor growth and survival. The compound's mechanism involves disrupting mitochondrial function, which is critical for cancer cell metabolism and proliferation.

Synthesis Analysis

Methods

Technical Details

While specific synthetic routes for OPB-111077 are proprietary, the general approach to synthesizing small-molecule inhibitors typically includes:

  • Reagents: Use of specific reagents that facilitate the formation of desired chemical bonds.
  • Reaction Conditions: Optimizing temperature, solvent, and time to maximize yield.
  • Purification: Employing techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.
Molecular Structure Analysis

Structure

Data

Although specific structural data such as molecular weight or exact chemical formula are not provided in accessible literature, compounds targeting STAT3 generally exhibit properties that facilitate their interaction with protein targets through hydrogen bonding and hydrophobic interactions.

Chemical Reactions Analysis

Reactions

The primary chemical reaction involving OPB-111077 is its interaction with the STAT3 protein. This interaction prevents STAT3 from binding to its target DNA sequences, thereby inhibiting downstream gene expression involved in tumorigenesis.

Technical Details

The inhibition mechanism can be characterized by:

  • Competitive Binding: OPB-111077 competes with phosphotyrosine-containing peptides for binding to the SH2 domain of STAT3.
  • Conformational Change: Binding may induce conformational changes in STAT3 that further inhibit its function.
Mechanism of Action

Process

OPB-111077 operates through dual mechanisms:

  1. Inhibition of STAT3 Activity: By binding to the SH2 domain, it blocks the phosphorylation-dependent activation of STAT3.
  2. Disruption of Mitochondrial Function: The compound interferes with mitochondrial oxidative phosphorylation, leading to metabolic stress in cancer cells.

Data

Clinical trials have shown that while OPB-111077 has modest efficacy against various tumors, notable antitumor activity was observed in patients with diffuse large B-cell lymphoma. The pharmacokinetics indicate that OPB-111077 reaches micromolar concentrations with a half-life of approximately one day .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility are not widely reported, compounds similar to OPB-111077 typically exhibit:

  • Stability: Generally stable under physiological conditions.
  • Solubility: Soluble in organic solvents; aqueous solubility may vary.

Chemical Properties

The chemical properties are characterized by:

  • Reactivity: Reacts selectively with biological targets (e.g., proteins involved in cancer pathways).
  • Selectivity: Designed to minimize off-target effects while maximizing therapeutic efficacy.
Applications

Scientific Uses

OPB-111077 is primarily investigated for its potential use in treating various cancers characterized by aberrant STAT3 activation. Its applications include:

  • Clinical Trials: Evaluated for safety and efficacy in advanced cancers.
  • Research Tool: Used in preclinical studies to understand the role of STAT3 in cancer biology and mitochondrial metabolism.
Molecular Mechanisms of Action

Inhibition of STAT3 Signaling Pathways

OPB-111077 is a novel small-molecule inhibitor that directly targets the Src homology 2 (SH2) domain of Signal Transducer and Activator of Transcription 3 (STAT3). This domain is critical for STAT3 dimerization and subsequent nuclear translocation. By binding to the SH2 domain with high affinity (reported Kd ~10 nM in preclinical models), OPB-111077 prevents phosphorylation at tyrosine residue 705 (Tyr705), thereby disrupting canonical STAT3 activation [1] [4]. This inhibition blocks STAT3's function as a nuclear transcription factor, abrogating its role in mediating oncogenic signals from cytokines (e.g., IL-6) and growth factor receptors (e.g., EGFR) [4] [6]. Preclinical studies confirm that OPB-111077 suppresses downstream transcriptional activity, reducing expression of survival proteins like Mcl-1 and Bcl-xL in hematological malignancies [7].

Modulation of Mitochondrial Oxidative Phosphorylation (OXPHOS)

Beyond nuclear signaling, OPB-111077 disrupts mitochondrial STAT3 (mSTAT3) function. Phosphorylation at serine residue 727 (Ser727) enables STAT3 to localize to mitochondria, where it interacts with complexes I and II of the electron transport chain (ETC) to enhance oxidative phosphorylation [1] [4]. OPB-111077 binds to mSTAT3, uncoupling its regulation of ETC activity. This leads to:

  • Reduced ATP production
  • Increased reactive oxygen species (ROS)
  • Collapse of mitochondrial membrane potential [4]Preclinical data demonstrate that OPB-111077 selectively targets OXPHOS-dependent cancer cells, particularly under glucose starvation, inducing metabolic synthetic lethality [4].

Dual-Target Pharmacodynamic Interactions

The dual inhibition of nuclear and mitochondrial STAT3 creates a synergistic antitumor effect:

Table 1: Dual Mechanisms of OPB-111077

Target SiteMolecular InteractionFunctional Consequence
Nuclear STAT3SH2 domain binding, blocks Tyr705 phosphorylationSuppresses transcription of pro-survival genes (e.g., Bcl-xL, Mcl-1)
Mitochondrial STAT3Disrupts ETC complex I/II bindingReduces ATP, increases ROS, triggers apoptosis
Cross-talkNuclear STAT3 inhibition reduces glycolytic enzymesCompels reliance on OXPHOS, enhancing metabolic vulnerability

This cross-talk amplifies cytotoxicity in oncogene-addicted tumors that depend on STAT3 for metabolic plasticity. For example, EGFR-mutant NSCLC cells with upregulated OXPHOS show heightened sensitivity to OPB-111077 [4].

Downstream Effects on Pro-Tumorigenic Gene Networks

OPB-111077’s inhibition of STAT3 signaling cascades alters expression of critical oncogenic networks:

  • Cell Cycle & Apoptosis: Downregulation of cyclin D1 (CCND1) induces G1/S arrest, while reduced survivin (BIRC5) promotes caspase-mediated apoptosis [6].
  • Angiogenesis: Suppression of vascular endothelial growth factor (VEGF) and hypoxia-inducible factor 1α (HIF1α) impairs tumor vascularization [1] [6].
  • Immune Evasion: Inhibition of PD-L1 transcription reverses STAT3-mediated immunosuppression [6].

Table 2: Key Gene Networks Modulated by OPB-111077

Functional CategoryGene TargetsRegulation DirectionBiological Impact
ApoptosisBcl-xL, Mcl-1, SurvivinDownregulatedIncreased intrinsic apoptosis
MetabolismHK2, LDHADownregulatedReduced glycolysis
InvasionMMP-9, TWIST1DownregulatedSuppressed metastasis

In diffuse large B-cell lymphoma (DLBCL) models, these changes correlate with tumor regression, explaining the durable partial response observed clinically [1].

Properties

Product Name

OPB-111077

IUPAC Name

Unknown

SMILES

Unknown

Solubility

Soluble in DMSO, not in water

Synonyms

OPB-111077; OPB111077; OPB 111077.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.